Urea, 1-allyl-3-(4-heptyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-allyl-3-(4-heptyl)-: is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and chemical industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, 1-allyl-3-(4-heptyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of allylamine and 4-heptylamine with an isocyanate can yield the desired urea derivative . Another method involves the reaction of carbamoyl chlorides with amines under controlled conditions .
Industrial Production Methods: Industrial production of N-substituted ureas often employs scalable and environmentally friendly processes. One such method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic solvents . This method is not only efficient but also promotes high chemical purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, 1-allyl-3-(4-heptyl)-, like other urea derivatives, can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyl or heptyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of N-substituted urea derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Urea, 1-allyl-3-(4-heptyl)- is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biology and medicine, this compound can be explored for its potential therapeutic properties. Urea derivatives are known for their biological activity, and this specific derivative may exhibit unique pharmacological effects .
Industry: In the industrial sector, Urea, 1-allyl-3-(4-heptyl)- can be used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Wirkmechanismus
The mechanism of action of Urea, 1-allyl-3-(4-heptyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can influence the stability and activity of proteins and other biomolecules . The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Urea, 1-allyl-3-(4-methyl)-
- Urea, 1-allyl-3-(4-ethyl)-
- Urea, 1-allyl-3-(4-butyl)-
Uniqueness: Urea, 1-allyl-3-(4-heptyl)- is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. Compared to other similar compounds, the heptyl group provides distinct hydrophobic characteristics, potentially affecting its solubility and reactivity .
Eigenschaften
CAS-Nummer |
40755-07-5 |
---|---|
Molekularformel |
C11H22N2O |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
1-heptan-4-yl-3-prop-2-enylurea |
InChI |
InChI=1S/C11H22N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h6,10H,3-5,7-9H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
ZUQYRNJZPLAUMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)NC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.